4-Methyl-pyridine-3,5-dicarboxylic acid dimethyl ester
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Overview
Description
4-Methyl-pyridine-3,5-dicarboxylic acid dimethyl ester is an organic compound with the molecular formula C10H11NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two ester groups attached to the 3rd and 5th positions of the pyridine ring, along with a methyl group at the 4th position. It is commonly used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-pyridine-3,5-dicarboxylic acid dimethyl ester typically involves the esterification of 4-Methyl-pyridine-3,5-dicarboxylic acid. The esterification process can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-pyridine-3,5-dicarboxylic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methyl group at the 4th position can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-Methyl-pyridine-3,5-dicarboxylic acid.
Reduction: 4-Methyl-pyridine-3,5-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
4-Methyl-pyridine-3,5-dicarboxylic acid dimethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-Methyl-pyridine-3,5-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. In biochemical contexts, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3,5-dicarboxylic acid: Lacks the methyl group and ester functionalities.
4-Methyl-pyridine-3,5-dicarboxylic acid: Contains carboxylic acid groups instead of ester groups.
4-Methyl-pyridine-2,6-dicarboxylic acid dimethyl ester: Similar structure but with ester groups at different positions.
Uniqueness
4-Methyl-pyridine-3,5-dicarboxylic acid dimethyl ester is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and properties. Its ester groups make it more reactive in hydrolysis and esterification reactions compared to its acid counterparts. The presence of the methyl group also influences its electronic properties and reactivity in substitution reactions.
Properties
IUPAC Name |
dimethyl 4-methylpyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-7(9(12)14-2)4-11-5-8(6)10(13)15-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHMGWRKZRRQBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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